molecular formula C7H9NOS B1297079 2-(2-Furyl)thiazolidine CAS No. 51859-60-0

2-(2-Furyl)thiazolidine

Cat. No. B1297079
CAS RN: 51859-60-0
M. Wt: 155.22 g/mol
InChI Key: HXQNTXBXKKMEFR-UHFFFAOYSA-N
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Description

“2-(2-Furyl)thiazolidine” is a chemical compound with the formula C7H9NOS . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are intriguing and have been used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “2-(2-Furyl)thiazolidine” includes sulfur at the first position and nitrogen at the third position . The IUPAC Standard InChI is InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 .


Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions result in a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Furyl)thiazolidine” is 155.217 . More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources.

Scientific Research Applications

Anticancer Applications

Thiazolidine-2,4-diones bearing furan heterocyclic rings, which include 2-Furan-2-yl-thiazolidine, have been designed, synthesized, and assessed for their anticancer activities . These compounds have shown promising results against four human tumor cell lines: HepG2, A549, MCF-7, and HCT-116 . They target both VEGFR-2 and EGFR tyrosine kinases, which are critical in cancer development .

Inhibitory Effects on VEGFR-2

Some derivatives of thiazolidine-2,4-diones bearing furan heterocyclic rings have shown inhibitory effects on VEGFR-2 . VEGFR-2 is a key receptor in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .

Inhibitory Effects on EGFR T790M

Compounds related to 2-Furan-2-yl-thiazolidine have shown inhibitory activities against mutant EGFR T790M . EGFR T790M is a mutation in the EGFR gene that is associated with resistance to certain cancer treatments .

Antibacterial Activity

Furan derivatives, including 2-Furan-2-yl-thiazolidine, have shown promising antibacterial activity . They have been effective against both gram-positive and gram-negative bacteria .

Antifungal Activity

Furan derivatives have also demonstrated antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Antiviral Activity

Furan derivatives have shown antiviral properties . This suggests that they could be used in the development of new antiviral medications .

Mechanism of Action

Target of Action

The primary targets of 2-Furan-2-yl-thiazolidine are VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) tyrosine kinases . These receptors play crucial roles in cell signaling, angiogenesis, and tumor growth.

Action Environment

Environmental factors (e.g., pH, oxygen levels) influence compound stability, efficacy, and pharmacokinetics. For instance, hypoxia in tumor microenvironments affects VEGFR-2 activation and response to therapy.

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-(furan-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQNTXBXKKMEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966184
Record name 2-(Furan-2-yl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furyl)thiazolidine

CAS RN

51859-60-0
Record name Thiazolidine, 2-(2-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Furan-2-yl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-2-yl)-1,3-thiazolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the formation of 2-(2-Furyl)thiazolidine unique in the context of the cited research?

A1: The research highlights the efficiency of structured fluids, specifically L(2) microemulsions and cubic phases, in promoting the formation of 2-(2-Furyl)thiazolidine during the Maillard reaction between cysteine and furfural []. This is significant because these structured fluids act as "microreactors," influencing the reaction pathway and leading to different product yields compared to traditional aqueous solutions. The study identifies 2-(2-Furyl)thiazolidine as a novel sulfur compound formed through this process, suggesting the potential of structured fluids in influencing the generation of specific flavor compounds.

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